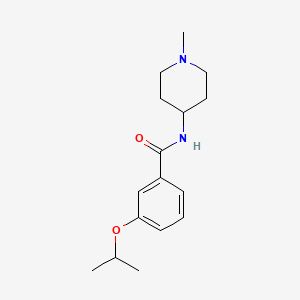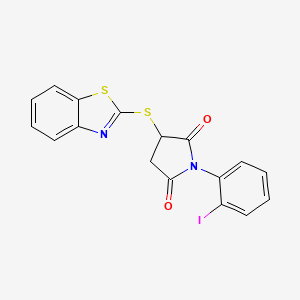
3-methyl-1-(phenylacetyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(phenylacetyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as MAP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential in various fields of research. MAP-1 is a pyrazolone derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of MAP-1 is not fully understood. However, it has been suggested that MAP-1 exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes leads to a reduction in inflammation and an increase in acetylcholine levels, respectively.
Biochemical and Physiological Effects:
MAP-1 has been shown to exert various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. MAP-1 has also been shown to increase acetylcholine levels, leading to improved cognitive function. Additionally, MAP-1 has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential in treating diabetes.
実験室実験の利点と制限
MAP-1 has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, there are also some limitations to using MAP-1 in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its effects on human subjects.
将来の方向性
There are several future directions for research on MAP-1. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of MAP-1 in treating various conditions. Furthermore, the development of new synthetic methods for MAP-1 could lead to more efficient and cost-effective production. Overall, the potential of MAP-1 in various fields of research makes it an exciting area of study for future research.
合成法
MAP-1 can be synthesized using different methods, including the reaction of 3-methyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of a base. Another method involves the reaction of 3-methyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with pyridine-3-carbohydrazide in the presence of a base. Both methods result in the formation of MAP-1.
科学的研究の応用
MAP-1 has been extensively studied for its potential in various fields of research. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. MAP-1 has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MAP-1 has been studied for its potential in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-11-17(22,15-8-5-9-18-12-15)20(19-13)16(21)10-14-6-3-2-4-7-14/h2-9,12,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMYTOVTKMCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B5037954.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide oxalate](/img/structure/B5037963.png)
![2-amino-6-[(3-cyclopropyl-1-phenylpropyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5037965.png)
![N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5037971.png)



![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5037992.png)
![6-(4-methoxyphenyl)-9-{[2-(methylthio)-3-pyridinyl]carbonyl}-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)

![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5038023.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)
